Propylamine, N-ethylidene-
Description
Propylamine, N-ethylidene- (CAS 20577-33-7) is an organic compound with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol. Its IUPAC-standard InChIKey (FBXWQCRRTFRZDA-GQCTYLIASA-N) indicates a structure containing an ethylidene group (-CH₂CH₂) attached to the nitrogen of a propylamine backbone. This compound is primarily documented for its thermodynamic properties, such as a reaction enthalpy (ΔrH°) of 89 ± 2 kJ/mol during hydrogenation (H₂ + C₅H₁₁N → C₅H₁₃N) in a di-2-ethoxyethyl ether solvent .
Properties
CAS No. |
20577-33-7 |
|---|---|
Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
N-propylethanimine |
InChI |
InChI=1S/C5H11N/c1-3-5-6-4-2/h4H,3,5H2,1-2H3 |
InChI Key |
FBXWQCRRTFRZDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propylethylideneamine can be synthesized through several methods. One common approach involves the condensation reaction between propylamine and acetaldehyde. The reaction typically occurs under acidic or basic conditions, facilitating the formation of the imine bond. The reaction can be represented as follows:
[ \text{CH}_3\text{CHO} + \text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}=\text{NCH}_2\text{CH}_2\text{CH}_3} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of N-Propylethylideneamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic resins, can enhance the reaction rate and yield. Additionally, the reaction conditions, including temperature and pressure, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Propylethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-Propylethylideneamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of N-Propylethylideneamine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
n-Propylamine (CAS 107-10-8)
Key Differences :
- N-ethylidene-propylamine has a higher molecular weight (85.15 vs. 59.11) due to the ethylidene substituent.
Dimethylaminopropylamine (DMAPA, CAS 109-55-7)
Key Differences :
- DMAPA’s secondary/tertiary amine structure imparts higher basicity and different reactivity compared to the primary amine N-ethylidene-propylamine.
- The additional nitrogen in DMAPA enables applications in polymer chemistry, whereas N-ethylidene-propylamine’s ethylidene group may favor condensation reactions .
N-Nitrosodi-n-propylamine (NDPA, CAS 621-64-7)
Key Differences :
- NDPA’s nitroso group confers carcinogenicity, absent in N-ethylidene-propylamine.
- N-ethylidene-propylamine’s simpler structure lacks the nitroso functional group, reducing chronic toxicity risks.
Comparative Data Table
Research Findings and Insights
- Reactivity : N-ethylidene-propylamine’s hydrogenation enthalpy (ΔrH° = 89 kJ/mol) suggests utility in catalytic hydrogenation, whereas n-propylamine is more reactive in alkylation due to its primary amine group .
- Toxicity Gaps : While n-propylamine and NDPA have well-documented hazards, N-ethylidene-propylamine’s safety profile remains underreported in the provided evidence.
- Industrial Relevance : DMAPA’s dual amine functionality makes it versatile in polymer synthesis, whereas N-ethylidene-propylamine’s ethylidene group may stabilize imine intermediates .
Biological Activity
Propylamine, N-ethylidene- (C5H11N) is a compound that has garnered interest due to its biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula: C5H11N
- Molecular Weight: 85.1475 g/mol
- CAS Registry Number: 20577-33-7
- IUPAC Name: Propylamine, N-ethylidene-
Biological Activity Overview
Propylamine derivatives have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the N-ethylidene group in propylamine modifies its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of propylamine derivatives. For instance, a study highlighted the effectiveness of various amine compounds against bacterial strains. The results indicated that propylamine derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Propylamine, N-ethylidene- | Staphylococcus aureus | 15 |
| Propylamine, N-ethylidene- | Bacillus subtilis | 12 |
This data suggests that modifications in the amine structure can enhance or diminish antimicrobial efficacy.
Neuroprotective Effects
Research has also explored the neuroprotective potential of propylamine derivatives. A specific case study demonstrated that N-ethylidene-substituted propylamines could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of various alkyl amines showed that propylamine derivatives had a higher affinity for bacterial cell membranes, leading to increased disruption and cell death. This study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions.
- Neuroprotection in Cellular Models : In a cellular model of neurodegeneration, propylamine derivatives were found to reduce cell death by 40% compared to untreated controls. The study employed assays measuring mitochondrial function and apoptosis markers to quantify neuroprotective effects.
The biological activity of propylamine, N-ethylidene-, can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, causing structural damage.
- Antioxidant Activity : The presence of the ethylidene group enhances the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Some studies suggest that propylamine derivatives may inhibit specific enzymes involved in bacterial metabolism, leading to decreased growth rates.
Q & A
Q. Methodological considerations :
- Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation.
- Store in sealed containers at 2–8°C to minimize degradation .
Basic: What safety protocols are essential when handling N-ethylidene-propylamine in laboratory settings?
Q. Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid .
- Storage : Keep away from oxidizers (e.g., peroxides) and acids to avoid exothermic reactions .
Basic: How can researchers validate the purity of N-ethylidene-propylamine prior to use in synthetic reactions?
Q. Answer :
- Analytical techniques :
- Quantitative methods : Titration with HCl to assess amine content, assuming no hydrolyzed byproducts .
Advanced: What experimental strategies mitigate instability challenges of N-ethylidene-propylamine in aqueous reaction media?
Q. Answer :
- Solvent selection : Use aprotic solvents (e.g., THF, DCM) to slow hydrolysis .
- Temperature control : Maintain reactions below 25°C to reduce kinetic decomposition .
- In situ generation : Prepare the imine immediately before use via condensation of propylamine and acetaldehyde under Dean-Stark conditions .
- Stabilizers : Add molecular sieves (3Å) to scavenge water .
Advanced: How can researchers address discrepancies in reported reaction yields involving N-ethylidene-propylamine?
Q. Answer :
- Data triangulation :
- Compare results across multiple analytical methods (e.g., GC-MS vs. NMR) to identify systematic errors .
- Replicate conditions from literature with strict control of humidity and oxygen levels .
- Error analysis :
Advanced: What advanced derivatization techniques utilize N-ethylidene-propylamine to enhance analytical detection?
Q. Answer :
- Phosphonium propylamine derivatization :
- React with tris(trimethoxyphenyl) phosphonium propylamine to ionize glucuronide conjugates for enhanced LC-MS/MS sensitivity .
- Optimize pH (8–9) and reaction time (30–60 min) to maximize derivatization efficiency .
- Schiff base formation : Use as a chiral auxiliary in asymmetric synthesis, monitored by circular dichroism spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
